
(2R)-2-methylhex-5-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methylhex-5-enoic acid is an organic compound characterized by its unique structure, which includes a methyl group attached to the second carbon of a hexenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methylhex-5-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as 2-methyl-1-hexene.
Oxidation: The double bond in 2-methyl-1-hexene is oxidized using reagents like potassium permanganate or osmium tetroxide to form the corresponding diol.
Cleavage: The diol is then cleaved using periodic acid or lead tetraacetate to yield the desired (2R)-2-methylhex-5-enoic acid.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-methylhex-5-enoic acid may involve more efficient catalytic processes and large-scale oxidation reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: (2R)-2-Methylhex-5-enoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the double bond or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2R)-2-Methylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-methylhex-5-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the molecule may also participate in various chemical reactions, altering the compound’s behavior in biological systems.
Comparison with Similar Compounds
(2S)-2-Methylhex-5-enoic Acid: The enantiomer of (2R)-2-methylhex-5-enoic acid, differing in the spatial arrangement of atoms.
Hex-5-enoic Acid: Lacks the methyl group at the second carbon, resulting in different chemical properties.
2-Methylhexanoic Acid: Saturated version of (2R)-2-methylhex-5-enoic acid, lacking the double bond.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2R)-2-methylhex-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
SXUXAXVRKXYXQZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CCC=C)C(=O)O |
Canonical SMILES |
CC(CCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


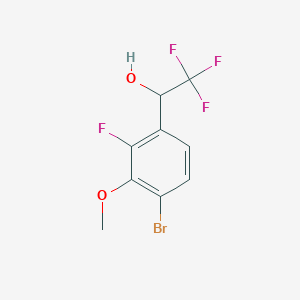
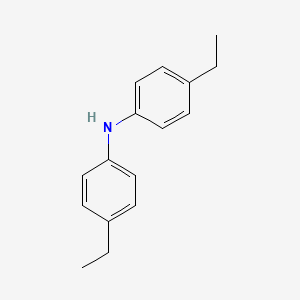
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
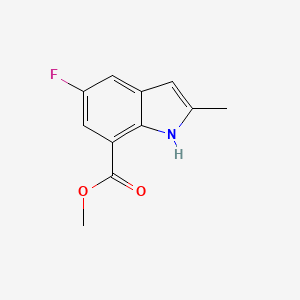
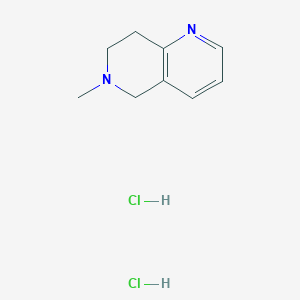
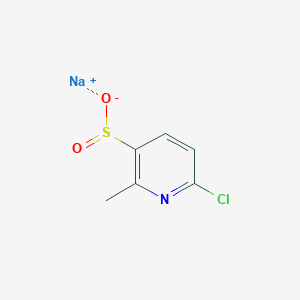
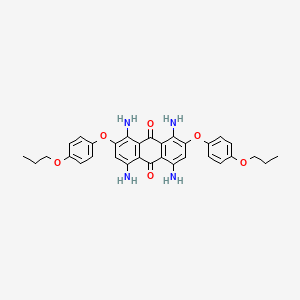
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
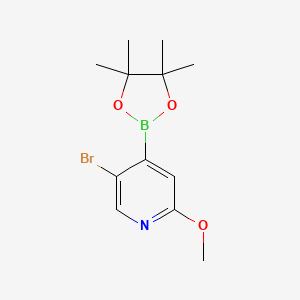
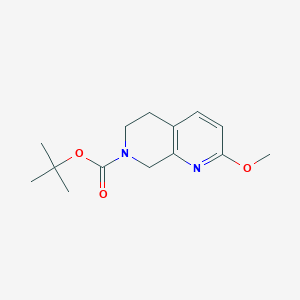

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)

![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)
